5,6-Dimethyl-4-[4-(2-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Description
5,6-Dimethyl-4-[4-(2-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a bicyclic thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 4. The 4-position is functionalized with a piperazine ring bearing a 2-methylphenyl group. This structural motif is commonly associated with central nervous system (CNS) targeting due to the piperazine moiety’s ability to enhance blood-brain barrier penetration . Thienopyrimidines are pharmacologically versatile, with reported activities as antimicrobial agents, receptor modulators (e.g., muscarinic M4 PAMs), and enzyme inhibitors .
Properties
IUPAC Name |
5,6-dimethyl-4-[4-(2-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S/c1-13-6-4-5-7-16(13)22-8-10-23(11-9-22)18-17-14(2)15(3)24-19(17)21-12-20-18/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGVVPZAXZIMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C4C(=C(SC4=NC=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-4-[4-(2-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine typically involves the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine.
Introduction of Piperazine Moiety: The piperazine moiety can be introduced by reacting the thieno[2,3-d]pyrimidine core with 1-(2-methylphenyl)piperazine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-4-[4-(2-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the thieno[2,3-d]pyrimidine core.
Scientific Research Applications
5,6-Dimethyl-4-[4-(2-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological Research: It is used in the study of protein kinases and other molecular targets involved in cell signaling pathways.
Chemical Biology: The compound serves as a probe to investigate the biological functions of thieno[2,3-d]pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-4-[4-(2-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can modulate cell growth, differentiation, and apoptosis . The thieno[2,3-d]pyrimidine core allows the compound to bind effectively to the active sites of these enzymes, thereby exerting its biological effects.
Comparison with Similar Compounds
Key Compounds for Comparison:
5,6-Dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine (CAS: 315685-44-0) Structural Difference: Replaces 2-methylphenyl with a methyl group on piperazine. Impact: Reduced steric bulk improves CNS penetration (rat brain:plasma $ K_p = 0.74 $) but retains metabolic instability due to the thienopyrimidine core’s susceptibility to oxidative degradation .
5,6-Dimethyl-4-[4-(2-naphthylsulfonyl)piperazin-1-yl]thieno[2,3-d]pyrimidine (CAS: 379243-16-0) Structural Difference: Incorporates a sulfonyl-linked naphthyl group. Impact: Increased molecular weight (MW: ~434 g/mol) and polarity reduce CNS penetration but enhance muscarinic receptor selectivity and metabolic stability .
5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine (CAS: 327971-27-7) Structural Difference: Substitutes 2-methylphenyl with a phenyl group. Impact: Higher lipophilicity (predicted logP: ~3.2) improves receptor binding affinity but may compromise aqueous solubility .
Physicochemical and Pharmacokinetic Data Table:
Biological Activity
5,6-Dimethyl-4-[4-(2-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activities, particularly its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of a piperazine moiety enhances its pharmacological profile. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H20N4S |
| Molecular Weight | 304.42 g/mol |
| Purity | ≥ 95% |
| Storage Temperature | Room Temperature |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including the compound . Notably, research conducted by Elmongy et al. demonstrated that various thieno[2,3-d]pyrimidine derivatives exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 27.6 μM to over 80 μM depending on the substituents on the pyrimidine ring .
Mechanism of Action
The proposed mechanism of action for thieno[2,3-d]pyrimidine derivatives involves the inhibition of key cellular pathways associated with cancer cell proliferation and survival. Specifically, they may act as inhibitors of enzymes involved in DNA synthesis and repair, as well as modulating signaling pathways related to apoptosis.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the thieno[2,3-d]pyrimidine scaffold can significantly influence biological activity. For instance:
- Electron-withdrawing groups on the aromatic ring enhance cytotoxic activity.
- Alkyl substitutions at positions 5 and 6 increase lipophilicity, potentially improving cell membrane permeability.
Case Studies
- Study by Yong et al. (2018) : This study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their activity against various cancer cell lines. Among them, compounds with halogen substitutions showed enhanced inhibitory effects against tumor growth.
- Research by Guo et al. (2025) : This investigation focused on synthesizing new derivatives and assessing their cytotoxicity against MDA-MB-231 cells. The most potent compound exhibited an IC50 value of 27.6 μM, indicating strong anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
